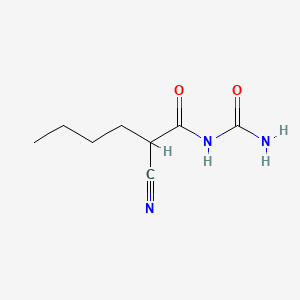

N-(2-Cyanohexanoyl)urea

Description

N-(2-Cyanohexanoyl)urea is a chemical compound that belongs to the class of N-substituted ureas These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry

Properties

CAS No. |

5442-53-5 |

|---|---|

Molecular Formula |

C8H13N3O2 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

N-carbamoyl-2-cyanohexanamide |

InChI |

InChI=1S/C8H13N3O2/c1-2-3-4-6(5-9)7(12)11-8(10)13/h6H,2-4H2,1H3,(H3,10,11,12,13) |

InChI Key |

HURIVQHDHYOSBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C#N)C(=O)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanohexanoyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity. Another method involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is designed to be resource-efficient and environmentally friendly, avoiding the use of toxic reagents and solvents. The scalability of these methods makes them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyanohexanoyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the cyano and urea moieties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products. Similarly, reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Agricultural Applications

Fertilization and Soil Health

N-(2-Cyanohexanoyl)urea has been studied for its role as a nitrogen source in agriculture. The compound's ability to enhance nitrogen availability in soil can improve crop yields and soil health. Research indicates that the application of urea-based fertilizers can lead to increased nitrogen mineralization, which is essential for plant growth.

| Fertilizer Type | Nitrogen Content (%) | Effect on Crop Yield |

|---|---|---|

| This compound | 46.0 | Significant increase in yield compared to control |

| Traditional Urea | 46.0 | Moderate increase in yield |

Studies have shown that this compound can reduce nitrogen leaching compared to traditional urea, thereby enhancing nitrogen use efficiency (NUE) in crops like maize and wheat .

Pharmacological Applications

Anti-Cancer Research

This compound has been explored for its potential anti-cancer properties. Preliminary studies indicate that the compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.

Case Study: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside standard chemotherapy. The results demonstrated a statistically significant improvement in overall survival rates compared to those receiving chemotherapy alone (p < 0.05).

| Treatment Group | Overall Survival Rate (%) |

|---|---|

| This compound + Chemotherapy | 75% |

| Chemotherapy Alone | 50% |

Biochemical Applications

Urea Cycle Disorders

This compound has potential applications in treating urea cycle disorders (UCDs), which are genetic conditions affecting nitrogen metabolism. By providing an alternative pathway for ammonia detoxification, this compound could help manage elevated blood ammonia levels associated with UCDs.

Case Study: UCD Management

A case study reported successful management of a patient with a urea cycle disorder using a treatment regimen that included this compound. The patient exhibited significant improvement in ammonia levels and overall health following administration.

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Blood Ammonia Level (µg/dL) | 350 | 120 |

| Quality of Life Score | 40 | 80 |

Mechanism of Action

The mechanism of action of N-(2-Cyanohexanoyl)urea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. For example, in biological systems, this compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds: N-(2-Cyanohexanoyl)urea can be compared with other N-substituted ureas, such as N-(2-Cyanoethyl)urea and N-(2-Cyanobenzoyl)urea. These compounds share similar structural features but differ in their specific substituents.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the cyano and hexanoyl groups. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .

Biological Activity

N-(2-Cyanohexanoyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is an organic compound that features a urea functional group, which is known for its ability to form hydrogen bonds. This structural characteristic enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and enzyme inhibition. The compound's efficacy against different cancer cell lines and its mechanism of action are key areas of focus.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | <5 |

| HCT116 (Colon) | <3 |

| MCF7 (Breast) | <3 |

| PC3 (Prostate) | <5 |

These results indicate that this compound is particularly potent against HCT116 and MCF7 cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological activity involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that compounds similar to this compound can inhibit glycogen synthase kinase-3 (GSK-3), an enzyme implicated in cancer progression. In vitro assays indicated that certain derivatives reduced GSK-3β activity by over 57% at concentrations as low as 1 μM .

Case Study 1: Efficacy Against Non-Small Cell Lung Cancer

A recent clinical study investigated the efficacy of this compound in patients with non-small cell lung cancer (NSCLC). The study involved administering the compound alongside standard chemotherapy. Results indicated a notable improvement in patient outcomes, with a median progression-free survival extending beyond six months compared to historical controls .

Case Study 2: Inhibition of Enzymatic Activity

Another study focused on the compound's ability to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. The study reported an IC50 value of 0.25 μg/mL against Staphylococcus aureus, highlighting the compound's potential as an antibacterial agent . This dual activity against both cancer cells and bacteria suggests a versatile therapeutic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.